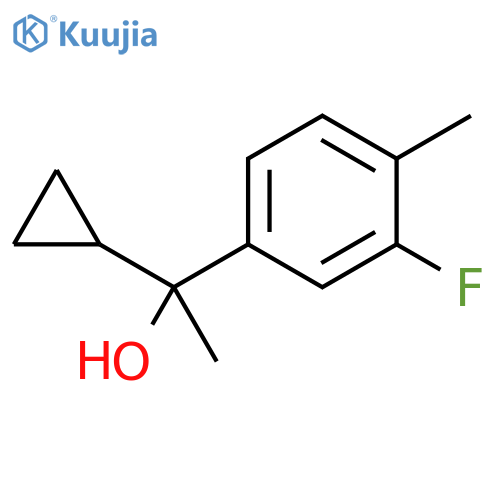

Cas no 1534439-19-4 (1-(3-Fluoro-4-methylphenyl)-1-cyclopropyl ethanol)

1534439-19-4 structure

商品名:1-(3-Fluoro-4-methylphenyl)-1-cyclopropyl ethanol

CAS番号:1534439-19-4

MF:C12H15FO

メガワット:194.245307207108

MDL:MFCD23854234

CID:5161188

1-(3-Fluoro-4-methylphenyl)-1-cyclopropyl ethanol 化学的及び物理的性質

名前と識別子

-

- 1-(3-Fluoro-4-methylphenyl)-1-cyclopropyl ethanol

-

- MDL: MFCD23854234

- インチ: 1S/C12H15FO/c1-8-3-4-10(7-11(8)13)12(2,14)9-5-6-9/h3-4,7,9,14H,5-6H2,1-2H3

- InChIKey: KYZXFMROYXTFHG-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=C(C)C(F)=C1)(C1CC1)(O)C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 2

1-(3-Fluoro-4-methylphenyl)-1-cyclopropyl ethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB430145-5g |

1-(3-Fluoro-4-methylphenyl)-1-cyclopropyl ethanol |

1534439-19-4 | 5g |

€1439.00 | 2023-09-04 | ||

| Crysdot LLC | CD12138694-1g |

1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol |

1534439-19-4 | 97% | 1g |

$437 | 2024-07-23 | |

| abcr | AB430145-5 g |

1-(3-Fluoro-4-methylphenyl)-1-cyclopropyl ethanol |

1534439-19-4 | 5g |

€1,439.00 | 2023-04-23 | ||

| abcr | AB430145-1 g |

1-(3-Fluoro-4-methylphenyl)-1-cyclopropyl ethanol |

1534439-19-4 | 1g |

€594.40 | 2023-04-23 | ||

| Ambeed | A696328-1g |

1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol |

1534439-19-4 | 97% | 1g |

$441.0 | 2024-04-23 | |

| Crysdot LLC | CD12138694-5g |

1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol |

1534439-19-4 | 97% | 5g |

$1177 | 2024-07-23 | |

| abcr | AB430145-1g |

1-(3-Fluoro-4-methylphenyl)-1-cyclopropyl ethanol; . |

1534439-19-4 | 1g |

€1621.70 | 2025-02-17 |

1-(3-Fluoro-4-methylphenyl)-1-cyclopropyl ethanol 関連文献

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

1534439-19-4 (1-(3-Fluoro-4-methylphenyl)-1-cyclopropyl ethanol) 関連製品

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1534439-19-4)1-(3-Fluoro-4-methylphenyl)-1-cyclopropyl ethanol

清らかである:99%

はかる:1g

価格 ($):397.0